molecular formula C19H21ClN2O5S B247878 1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone

1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone

Número de catálogo: B247878
Peso molecular: 424.9 g/mol
Clave InChI: FSSMIHBFLCRSIM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, which plays a crucial role in the proliferation and survival of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Mecanismo De Acción

1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone binds to the active site of BTK and inhibits its activity, leading to decreased phosphorylation of downstream targets, such as phospholipase Cγ2 (PLCγ2) and AKT. This results in decreased proliferation and survival of B-cells, as well as decreased production of cytokines and chemokines that promote tumor growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to selectively inhibit BTK activity in B-cells, with minimal effects on other kinases. This specificity may reduce the risk of off-target effects and toxicity. This compound has also been shown to penetrate the blood-brain barrier and inhibit BTK activity in the central nervous system, which may be relevant for the treatment of B-cell malignancies that involve the brain. This compound has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which may allow for once-daily dosing.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone has several advantages for laboratory experiments, including its specificity for BTK and its ability to penetrate the blood-brain barrier. However, this compound has some limitations, including its high cost and limited availability. This compound may also have variable effects in different cell types and tumor models, which may require further optimization and validation.

Direcciones Futuras

There are several potential future directions for the development and use of 1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone. These include:
1. Clinical trials: this compound is currently being evaluated in clinical trials for the treatment of CLL and NHL. Further studies are needed to determine the safety and efficacy of this compound in these patient populations.
2. Combination therapy: this compound has been shown to enhance the activity of other anti-cancer agents, such as rituximab, in preclinical studies. Further studies are needed to determine the optimal combination therapies for this compound in different tumor types.
3. Biomarker development: this compound may have different effects in different patient populations, depending on the genetic and molecular characteristics of the tumor. Biomarker development may help to identify patients who are most likely to benefit from this compound therapy.
4. Drug resistance: BTK inhibitors, including this compound, may induce drug resistance in some patients. Further studies are needed to understand the mechanisms of drug resistance and develop strategies to overcome it.
In conclusion, this compound is a promising small molecule inhibitor that targets BTK and has shown potential as a treatment for B-cell malignancies. Further studies are needed to determine the safety and efficacy of this compound in clinical trials, as well as to optimize its use in combination therapies and identify biomarkers for patient selection.

Métodos De Síntesis

The synthesis of 1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone involves several steps, including the reaction of 4-chlorobenzenesulfonyl chloride with piperazine to form 4-(4-chlorobenzenesulfonyl)piperazine. This intermediate is then reacted with 4-methoxyphenol to form the final product, this compound. The synthesis of this compound has been reported in several research articles, and the purity and yield of the compound have been optimized through various methods, including recrystallization and chromatography.

Aplicaciones Científicas De Investigación

1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies have demonstrated that this compound reduces tumor growth and prolongs survival in mouse models of CLL and NHL. This compound has also been shown to enhance the activity of other anti-cancer agents, such as rituximab, in preclinical studies.

Propiedades

Fórmula molecular

C19H21ClN2O5S

Peso molecular

424.9 g/mol

Nombre IUPAC

1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-2-(4-methoxyphenoxy)ethanone

InChI

InChI=1S/C19H21ClN2O5S/c1-26-16-4-6-17(7-5-16)27-14-19(23)21-10-12-22(13-11-21)28(24,25)18-8-2-15(20)3-9-18/h2-9H,10-14H2,1H3

Clave InChI

FSSMIHBFLCRSIM-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl

SMILES canónico

COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.